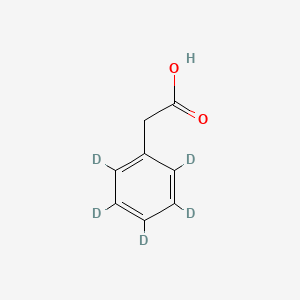

Phenyl-d5-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl-d5-acetic acid is a deuterated form of phenylacetic acid, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5CH2CO2H and has a molecular weight of 141.18 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl-d5-acetic acid can be synthesized through several methods:

Hydrolysis of Phenyl-d5-acetonitrile: This is the most common route, where phenyl-d5-acetonitrile is hydrolyzed using sulfuric acid or hydrochloric acid as a catalyst.

Oxidation of Phenyl-d5-acetaldehyde: This method involves the oxidation of phenyl-d5-acetaldehyde using copper (II) hydroxide.

Hydrolysis of Sodium Phenyl-d5-ethanoate: This involves the hydrolysis of sodium phenyl-d5-ethanoate to produce this compound and sodium hydroxide.

Acid Hydrolysis of Phenyl-d5-acetate Ester: This method involves the hydrolysis of phenyl-d5-acetate ester, such as methylphenyl-d5-acetate, to produce this compound and methyl alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phenyl-d5-acetonitrile or oxidation of phenyl-d5-acetaldehyde under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Phenyl-d5-acetic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to phenyl-d5-ethanol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, where the carboxyl group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, copper (II) hydroxide.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Sulfuric acid, hydrochloric acid.

Major Products:

Phenyl-d5-acetone: Formed through oxidation.

Phenyl-d5-ethanol: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Isotopic Labeling:

Phenyl-d5-acetic acid is primarily utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for precise quantification of compounds in complex mixtures by providing a distinct mass shift (M+5) that can be easily identified and quantified during analysis .

Case Study:

In a study examining the metabolism of aromatic compounds, researchers used this compound to trace metabolic pathways in biological systems. The deuterated compound enabled the differentiation between endogenous and exogenous sources of phenylacetic acid, facilitating a better understanding of metabolic processes .

Pharmaceutical Research

Drug Development:

this compound serves as a valuable tool in drug metabolism studies. Its isotopic labeling assists in tracking drug absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical trials. This is particularly useful for understanding how drugs are processed in the body and for identifying potential metabolites .

Case Study:

A research project investigated the pharmacokinetics of a new anti-inflammatory drug using this compound as a tracer. The study demonstrated that the labeled compound allowed for accurate measurement of the drug's half-life and clearance rates in animal models, leading to more informed dosing regimens for clinical trials .

Environmental Studies

Contaminant Tracking:

In environmental chemistry, this compound is employed to monitor pollution levels and track contaminants in water sources. Its stability and distinct isotopic signature make it an effective marker for identifying sources of pollution and understanding their impact on ecosystems .

Case Study:

A study assessing the impact of industrial effluents on aquatic life utilized this compound to trace the movement and degradation of pollutants in river systems. The results highlighted how different environmental conditions influenced the breakdown of contaminants, providing insights into ecological risk assessments .

Biochemical Research

Metabolic Pathway Analysis:

this compound is used to investigate biochemical pathways involving aromatic compounds. Its incorporation into metabolic studies allows researchers to understand how these compounds influence cellular processes such as differentiation and signaling pathways .

Case Study:

In studies focused on adipocyte differentiation, this compound was used to trace the incorporation of phenylalanine into metabolic pathways leading to lipid accumulation. This research provided valuable insights into obesity-related mechanisms influenced by dietary components .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Analytical Chemistry | Internal standard for mass spectrometry and NMR | Differentiation of endogenous vs exogenous compounds |

| Pharmaceutical Research | Drug metabolism studies | Accurate pharmacokinetics data for new drugs |

| Environmental Studies | Contaminant tracking in water sources | Insights into pollutant degradation and ecological impact |

| Biochemical Research | Analysis of metabolic pathways | Understanding adipocyte differentiation mechanisms |

Wirkmechanismus

The mechanism of action of phenyl-d5-acetic acid involves its interaction with various enzymes and receptors in biological systems. The deuterium atoms in this compound can influence the rate of metabolic reactions, leading to differences in the pharmacokinetics and pharmacodynamics compared to non-deuterated compounds . The compound is metabolized by esterases in the liver and plasma, which hydrolyze the ester bonds to produce phenyl-d5-acetate .

Vergleich Mit ähnlichen Verbindungen

Phenyl-d5-acetic acid can be compared with other similar compounds such as:

Phenylacetic acid: The non-deuterated form, which has similar chemical properties but different spectroscopic characteristics.

Phenylacetic-d7 acid: Another deuterated form with seven deuterium atoms.

Phenyl-13C6-acetic acid: A carbon-13 labeled analog.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing .

Biologische Aktivität

Phenyl-d5-acetic acid (C8H8O2, CID 12198006) is a deuterated derivative of phenylacetic acid, which has garnered interest in various fields of biological research due to its unique isotopic labeling and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and implications in drug development.

This compound is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in biological systems. The compound can be synthesized through various methods, including the reaction of phenol with acetic anhydride or acetyl chloride under deuterated conditions. This synthesis is crucial for its application in metabolic studies and drug development.

1. Metabolic Pathways

This compound serves as a tracer in metabolic studies, allowing researchers to track its incorporation into metabolic pathways. The presence of deuterium alters the spectroscopic properties of the molecule, facilitating better resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. This property is particularly useful for studying complex biological interactions and enzymatic reactions.

2. Antineoplastic Effects

Research indicates that this compound exhibits biological activity similar to that of phenyl acetate, particularly in cancer research. Studies have shown that it can induce differentiation and apoptosis in tumor cells through mechanisms involving the activation of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Tracer | Used to trace metabolic pathways due to deuterium labeling properties |

| Antineoplastic | Induces differentiation and apoptosis in tumor cells |

| Enzyme Interactions | Interacts with drug metabolism enzymes, influencing pharmacological effects |

Case Study 1: Hyperammonemia Treatment

In a study involving sodium phenylacetate (SPA), a related compound, it was observed that SPA effectively induced alternative nitrogen excretion pathways in patients with hyperammonemia. This suggests that this compound may share similar mechanisms, potentially aiding in conditions where nitrogen metabolism is disrupted .

Study Design:

- Participants: Healthy dogs and patients with urea cycle enzyme deficiency.

- Methods: Randomized controlled trials assessing safety and pharmacokinetics.

- Outcomes: Significant conversion to metabolites like phenylacetylglycine was noted.

Case Study 2: Auxin Activity in Plants

This compound has been implicated in plant growth regulation as an auxin precursor. Research demonstrated that when applied exogenously, it could be converted into phenylacetic acid (PAA), promoting root growth in Arabidopsis thaliana. This auxin-like activity underscores its potential role in agricultural applications .

Implications for Drug Development

The incorporation of deuterated compounds like this compound into drug molecules has become increasingly relevant. Its unique isotopic signature allows for enhanced tracking during pharmacokinetic studies, providing insights into drug metabolism and efficacy. As a result, it is being explored as a potential candidate for further development in therapeutic applications.

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.